1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea
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Overview
Description
1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoquinoline ring, which is known for its presence in many biologically active molecules, making it a valuable target for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the aminomethyl group at the 8th position. The final step involves the formation of the urea linkage with an ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group may form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to cell cycle arrest, apoptosis, or inhibition of microbial growth, depending on the context.
Comparison with Similar Compounds
1-(Isoquinolin-3-yl)urea: Shares the isoquinoline core but lacks the aminomethyl and ethyl groups.
3-Ethyl-1-(isoquinolin-3-yl)urea: Similar structure but with different substitution patterns.
8-(Aminomethyl)isoquinoline: Lacks the urea linkage, providing insights into the role of the urea group in biological activity.
Uniqueness: 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[8-(aminomethyl)isoquinolin-3-yl]-3-ethylurea |
InChI |
InChI=1S/C13H16N4O/c1-2-15-13(18)17-12-6-9-4-3-5-10(7-14)11(9)8-16-12/h3-6,8H,2,7,14H2,1H3,(H2,15,16,17,18) |
InChI Key |
NRPWOROLTXKVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2CN |
Origin of Product |
United States |
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